

Catalytic Reactions Involving 4-Methoxy-N-methylaniline: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline

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This document provides a comprehensive overview of catalytic reactions involving **4-Methoxy-N-methylaniline**, also known as N-methyl-p-anisidine. It includes detailed application notes, experimental protocols for key transformations, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

4-Methoxy-N-methylaniline is a valuable secondary aniline derivative that serves as a versatile building block in the synthesis of a wide range of organic compounds. Its electron-rich aromatic ring, substituted with an electron-donating methoxy group and a methylamino substituent, makes it an interesting substrate for various catalytic transformations. These reactions enable the construction of complex molecular architectures, including those found in pharmaceuticals and functional materials. This document details its catalytic synthesis and its application in key catalytic reactions such as C-N cross-coupling and C-H functionalization.

Catalytic Synthesis of 4-Methoxy-N-methylaniline

The primary route to **4-Methoxy-N-methylaniline** involves the catalytic N-methylation of p-anisidine. Both copper- and iridium-based catalytic systems have been shown to be effective for this transformation.

Iridium-Catalyzed N-Methylation of p-Anisidine

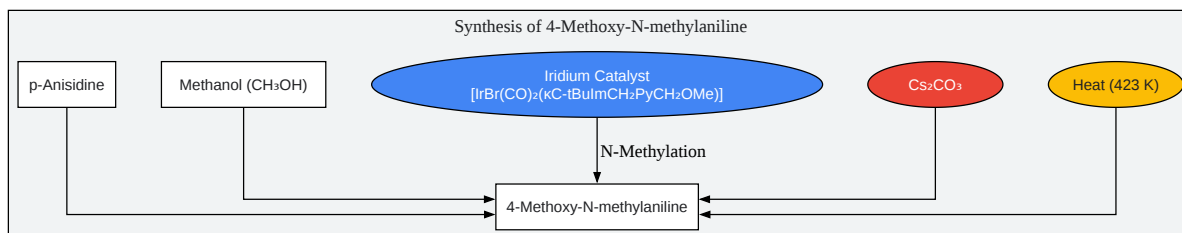
Iridium complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in the N-methylation of anilines using methanol as the methylating agent.^[1] This method offers high selectivity for the mono-N-methylated product.

Quantitative Data: Iridium-Catalyzed N-Methylation

Catalyst	Substrate	Product	Conditions	Conversion (%)	Isolated Yield (%)	Reference
[IrBr(CO) ₂ (κC-tBuImCH ₂ PyCH ₂ OMe)]	p-Anisidine	4-Methoxy-N-methylaniline	Cs ₂ CO ₃ (50 mol%), Methanol, 423 K, 5 h	>99	90	^[1]

Experimental Protocol: Iridium-Catalyzed N-Methylation of p-Anisidine^[1]

- **Reaction Setup:** In a glovebox, a Schlenk tube is charged with the iridium catalyst (1 mol%), Cs₂CO₃ (0.25 mmol, 50 mol%), and p-anisidine (0.5 mmol).
- **Solvent Addition:** Methanol (1.5 mL) is added to the Schlenk tube.
- **Reaction Execution:** The Schlenk tube is sealed and the reaction mixture is heated to 423 K in an oil bath for 5 hours.
- **Work-up and Purification:** After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford **4-Methoxy-N-methylaniline**.



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Caption: Iridium-catalyzed N-methylation of p-anisidine.

Copper-Catalyzed N-Methylation of p-Anisidine

Catalysts based on copper-containing layered double hydroxides (LDHs) have also been utilized for the N-methylation of p-anisidine with methanol.[2][3]

Quantitative Data: Copper-Catalyzed N-Methylation

Catalyst	Substrate	Product	Conditions	Conversion (%)	Selectivity to N-methyl-p-anisidine (%)	Reference
CuAl-LDH derived catalyst	p-Anisidine	4-Methoxy-N-methylaniline	Methanol, T = 200 °C, P(N ₂) = 10 bar, 5 h	98.6	93.4	[2]

Experimental Protocol: Copper-Catalyzed N-Methylation of p-Anisidine[2]

- **Catalyst Preparation:** The Cu-Al layered double hydroxide is calcined at 450°C and subsequently reduced in a hydrogen flow at 300°C.
- **Reaction Setup:** The catalyst is placed in an autoclave reactor with p-anisidine and methanol.
- **Reaction Execution:** The reactor is pressurized with nitrogen to 10 bar and heated to 200°C for 5 hours.
- **Analysis:** The reaction mixture is analyzed by gas chromatography to determine conversion and selectivity.

Catalytic Applications of 4-Methoxy-N-methylaniline

While specific examples of catalytic reactions starting directly from **4-Methoxy-N-methylaniline** are not abundantly reported, its structural similarity to other N-methylanilines and electron-rich anilines suggests its utility in a variety of important catalytic transformations. The following sections provide generalized protocols and application notes for these potential reactions.

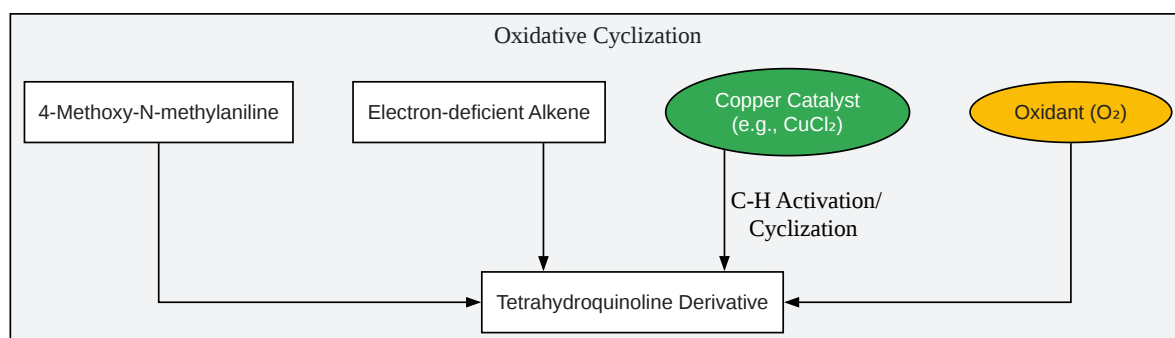
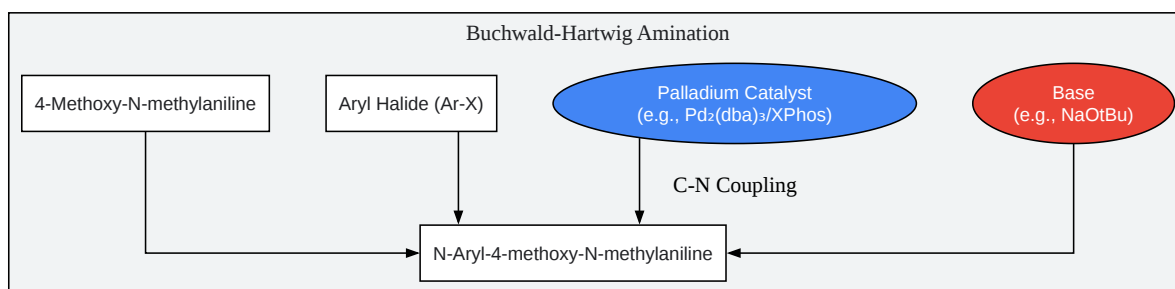
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.^[1] **4-Methoxy-N-methylaniline**, as a secondary amine, is an excellent candidate for coupling with aryl halides to form triarylamine derivatives, which are important structural motifs in materials science and medicinal chemistry. The electron-donating nature of the methoxy and N-methyl groups makes this aniline derivative electron-rich, which can influence the choice of catalyst and reaction conditions.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

- **Reaction Setup:** In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), a base (e.g., NaOtBu, 1.4 equiv), and the aryl halide (1.0 equiv).
- **Reagent Addition:** Anhydrous toluene is added, followed by **4-Methoxy-N-methylaniline** (1.2 equiv).

- **Reaction Execution:** The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up and Purification:** After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.



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